5,8-Dioxo Psoralen
CAS No.: 483-36-3
Cat. No.: VC20798042
Molecular Formula: C11H4O5
Molecular Weight: 216.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 483-36-3 |
|---|---|
| Molecular Formula | C11H4O5 |
| Molecular Weight | 216.15 g/mol |
| IUPAC Name | furo[3,2-g]chromene-4,7,9-trione |
| Standard InChI | InChI=1S/C11H4O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4H |
| Standard InChI Key | HKQPXEAYQPNPHV-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3 |
| Canonical SMILES | C1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3 |
Introduction
Chemical Structure and Properties
Structural Characteristics
5,8-Dioxo Psoralen maintains the fundamental tricyclic framework characteristic of psoralens but incorporates carbonyl (oxo) groups at positions 5 and 8, creating a unique electronic and steric environment within the molecule. The chemical structure can be represented using the following identifiers:
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InChI: InChI=1S/C11H4O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4H
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SMILES: C1=CC(=O)OC2=C1C(=O)C3=C
These molecular identifiers precisely define the arrangement of atoms within the 5,8-Dioxo Psoralen structure, highlighting the incorporation of carbonyl groups that distinguish this derivative from other psoralen compounds.
Physical and Chemical Properties
5,8-Dioxo Psoralen exhibits distinct physicochemical properties that influence its behavior in various applications. The compound typically appears as a powder at room temperature . Its molecular weight of 216.15 g/mol places it within the range of small molecule compounds amenable to various pharmaceutical and chemical applications .
Table 1: Physical and Chemical Properties of 5,8-Dioxo Psoralen
Comparison with Related Psoralen Derivatives
To understand the unique properties of 5,8-Dioxo Psoralen, it is informative to compare it with other well-characterized psoralen derivatives. The structural modifications at positions 5 and 8 with carbonyl groups create electronic and steric differences that may influence biological activity and photochemical properties.
Table 2: Comparison of 5,8-Dioxo Psoralen with Related Psoralen Derivatives
While 8-Methoxypsoralen (8-MOP) and 5-Methoxypsoralen (5-MOP) incorporate methoxy groups at positions 8 and 5 respectively, 5,8-Dioxo Psoralen features carbonyl groups at both positions, creating a distinct electronic environment that may influence its photochemical properties and biological interactions.
Biological Activities and Pharmacological Properties
General Biological Activities of Psoralens
Psoralens as a class exhibit a diverse range of biological activities that have been extensively studied and documented. These compounds are known for their cytotoxic, photosensitizing, insecticidal, antibacterial, and antifungal properties . Particularly notable is their application in photochemotherapy, specifically Psoralen plus Ultraviolet A (PUVA) therapy, which has been established as a standard treatment for various dermatological conditions including psoriasis, vitiligo, and mycosis fungoides .
The photosensitizing properties of psoralens arise from their ability to intercalate into DNA and form covalent adducts upon exposure to UVA radiation, leading to inhibition of DNA replication and cell division . This mechanism forms the basis for their therapeutic efficacy in treating hyperproliferative skin disorders.
Applications and Uses
Industrial and Research Applications
5,8-Dioxo Psoralen is described as being used as a primary and secondary intermediate in industrial applications . This suggests its utility as a building block in the synthesis of more complex molecules or as a precursor in chemical manufacturing processes. The compound's availability in different grades, including Industrial Grade and Reagent Grade , further indicates its versatility across various applications.
In research contexts, the compound may serve as:
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A reference standard for analytical purposes
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A model compound for studying structure-activity relationships among psoralen derivatives
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A starting material for the synthesis of novel psoralen derivatives with enhanced properties
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